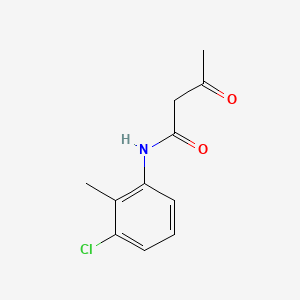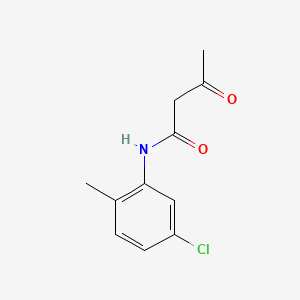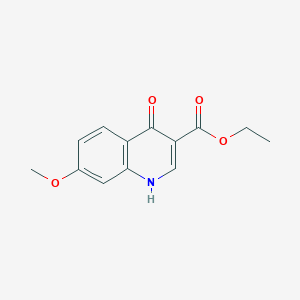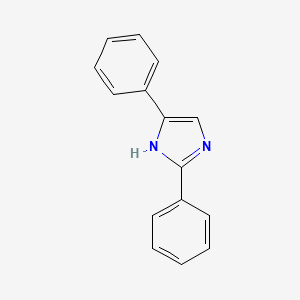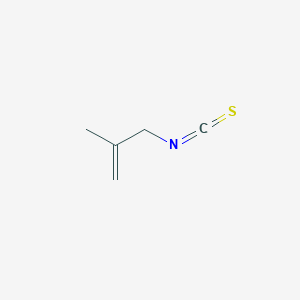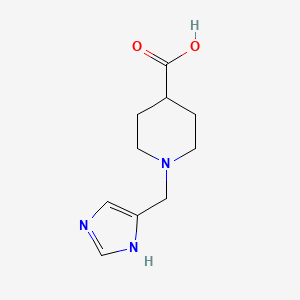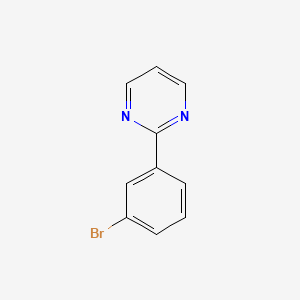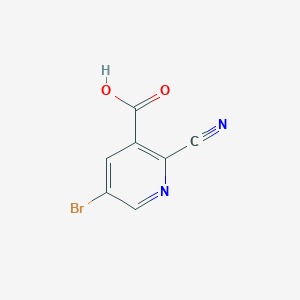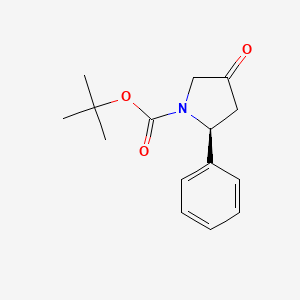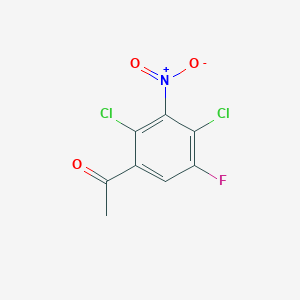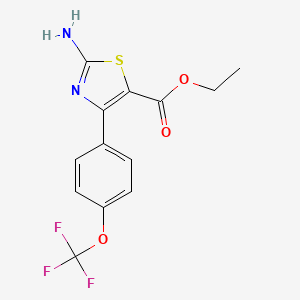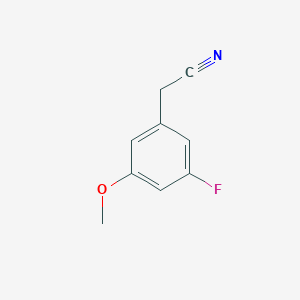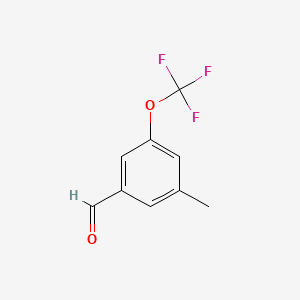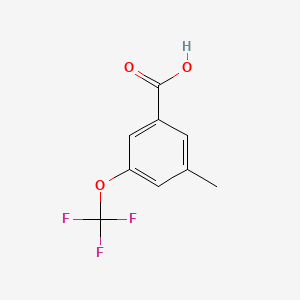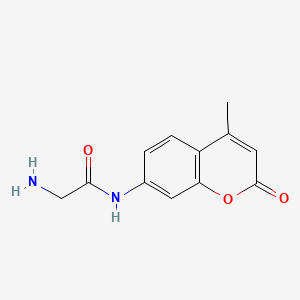
2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide is a derivative of acetamide with potential biological activity. While the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and analyzed for their chemical and biological properties. These studies provide insights into the behavior of such compounds, which can be extrapolated to understand the characteristics of 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide.
Synthesis Analysis
The synthesis of related acetamide derivatives typically involves the reaction of an appropriate acid or ester with an amine. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . This method could potentially be adapted for the synthesis of 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide by using the appropriate starting materials.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by intramolecular and intermolecular hydrogen bonding, which can influence the stability and conformation of the molecule. For example, the crystal structure of a related compound, 2-(5-amino-4-carboxamidoimidazol-1-yl)acetamide, showed intramolecular hydrogen bonding that stabilizes the molecular conformation . Such structural features are likely to be present in 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide, affecting its chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including tautomerism and acid-base dissociation. The study of N-(2-oxo-2H-chromen-3-yl)acetamide revealed the presence of prototropic tautomerism and acid-base dissociation equilibria, with the enolate and keto-amino forms being predominant . These findings suggest that 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide may also exhibit similar chemical behavior, which could be relevant for its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The crystal structure analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed the presence of linearly extended and bent conformations, as well as classical and non-standard hydrogen bonds . These structural characteristics contribute to the compound's solubility, melting point, and other physicochemical properties. By analogy, 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide is expected to have specific physical and chemical properties that could be determined through experimental studies.
Applications De Recherche Scientifique
Antibacterial and Antioxidant Activities
A study explored the synthesis of new coumarin derivatives, including 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide, which exhibited significant antibacterial activity against E. coli, S. aureus, and B. subtilis. These compounds also showed antioxidant properties (Hamdi et al., 2012).
Fluorescent Probes for Metal Ions
Research in 2013 introduced amide-containing coumarin fluorescent probes based on 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide. These probes demonstrated a selective fluorescence quenching effect towards Fe3+ and Cu2+ ions, indicating potential applications in metal ion detection (Guo, 2013).
Theoretical Studies on Tautomerism and Acid-Base Behavior
A 2010 study conducted both experimental and theoretical analysis on the tautomerism and acid-base dissociation equilibria of N-(2-oxo-2H-chromen-3-yl)acetamide, a compound closely related to 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide. The research provided insights into the predominant enolate and keto-amino forms of these compounds (Öǧretir et al., 2010).
Quantum Chemical Studies
Another study focused on synthesizing new coumarins, including derivatives of 2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide, complemented by quantum chemical studies. This research detailed the molecular orbital calculations and provided insights into the spatial characteristics and atomic contributions of these compounds (Al-Amiery et al., 2016).
Antimicrobial Activities
Research on the synthesis and characterization of new coumarin derivatives, including [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins, revealed significant inhibitory activity against various bacterial strains. Some of these compounds were found to be potent antimicrobial agents (Al-Rifai et al., 2011).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .
Orientations Futures
The future directions for this compound could involve further exploration of its pharmacological properties, particularly in relation to its potential as a neuropsychopharmacological agent . Additionally, the synthesis of new derivatives could provide valuable insights into the structure-activity relationships of this class of compounds.
Propriétés
IUPAC Name |
2-amino-N-(4-methyl-2-oxochromen-7-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-7-4-12(16)17-10-5-8(2-3-9(7)10)14-11(15)6-13/h2-5H,6,13H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIPWSXYZXKCST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

